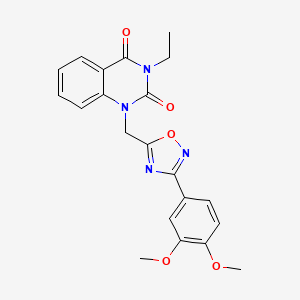

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

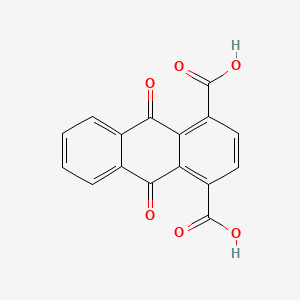

The compound appears to contain several functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazol group, and a quinazoline-2,4(1H,3H)-dione group . These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethoxyphenyl and quinazoline groups could potentially affect its solubility, melting point, and other properties .科学的研究の応用

Quinazoline Derivatives in Drug Synthesis

Quinazoline derivatives, such as 6,7-dimethoxyquinazoline-2,4(1H,3H)-diones, play a crucial role as key intermediates in the synthesis of several drugs, including Prazosin, Bunazosin, and Doxazosin. These medications are primarily used to treat hypertension and benign prostatic hyperplasia, indicating the significance of quinazoline derivatives in medicinal chemistry and pharmaceutical research. The synthesis process often involves catalytic methods using cesium carbonate or carbon dioxide under specific reaction conditions to achieve high yields of these derivatives (Patil, Tambade, Jagtap, & Bhanage, 2008).

Catalytic Synthesis and Green Chemistry

The development of efficient synthetic protocols for quinazoline-2,4(1H,3H)-diones derivatives emphasizes the role of green chemistry principles in drug synthesis. The use of carbon dioxide as a reagent and cesium carbonate as a catalyst exemplifies the integration of environmentally friendly materials and methods in chemical synthesis. This approach not only enhances the sustainability of the synthesis process but also opens avenues for the discovery of novel quinazoline-based therapeutic agents with improved efficacy and safety profiles (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

Potential for Chemosensor Development

Additionally, quinazoline derivatives and structurally related compounds have been explored for their potential in developing chemosensors. For instance, naphthalimide derivatives, which share functional similarities with quinazoline derivatives, have been employed as efficient reversible colorimetric and fluorescent chemosensors for ion detection. This application demonstrates the versatility of quinazoline and related compounds in creating sensors that could have significant impacts in environmental monitoring, biological research, and clinical diagnostics (Zhang, Zhang, Ding, & Gao, 2020).

作用機序

将来の方向性

特性

IUPAC Name |

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5/c1-4-24-20(26)14-7-5-6-8-15(14)25(21(24)27)12-18-22-19(23-30-18)13-9-10-16(28-2)17(11-13)29-3/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLXZZREBWNZNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2442531.png)

![2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B2442532.png)

![1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B2442540.png)

![{2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2442541.png)

![7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2442542.png)

![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2442543.png)

![{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyph enyl)methyl]amine](/img/structure/B2442546.png)

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2442548.png)